molecular formula C21H28N2O2S B4085597 1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea

1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea

Cat. No.: B4085597
M. Wt: 372.5 g/mol
InChI Key: SOHYBIBNUMXRIX-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea is a complex organic compound that features a benzodioxole moiety and a tricyclodecyl group linked by a thiourea bridge. This compound may exhibit unique chemical and biological properties due to its distinct structural elements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea likely involves multiple steps, including:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Tricyclodecyl Group: This may involve Diels-Alder reactions or other cycloaddition reactions.

    Coupling of the Two Moieties: The final step would involve the formation of the thiourea bridge, typically through the reaction of isothiocyanates with amines.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This may involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea may undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The thiourea group can be reduced to form thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiourea group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products

    Oxidation Products: Quinones, sulfoxides.

    Reduction Products: Thiols, amines.

    Substitution Products: Thiourea derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interaction with Receptors: Affecting signal transduction pathways.

    Modulation of Gene Expression: Influencing transcription factors or epigenetic markers.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(cyclohexyl)ethyl]thiourea: Similar structure but with a cyclohexyl group instead of a tricyclodecyl group.

    1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(phenyl)ethyl]thiourea: Similar structure but with a phenyl group instead of a tricyclodecyl group.

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea is unique due to the presence of the tricyclodecyl group, which may impart distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[1-(1-adamantyl)ethyl]-3-(1,3-benzodioxol-5-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-13(21-8-15-4-16(9-21)6-17(5-15)10-21)23-20(26)22-11-14-2-3-18-19(7-14)25-12-24-18/h2-3,7,13,15-17H,4-6,8-12H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHYBIBNUMXRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea
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1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea
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1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea
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1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea
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1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea
Reactant of Route 6
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1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea

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